4-(2,4-Dinitrophenoxy)-3-iodo-5-methoxybenzaldehyde
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Overview
Description
4-(2,4-Dinitrophenoxy)-3-iodo-5-methoxybenzaldehyde is an organic compound characterized by the presence of nitro, iodo, and methoxy functional groups attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dinitrophenoxy)-3-iodo-5-methoxybenzaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dinitrophenol with 3-iodo-5-methoxybenzaldehyde under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dinitrophenoxy)-3-iodo-5-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The iodo group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Major Products Formed
Oxidation: 4-(2,4-Dinitrophenoxy)-3-iodo-5-methoxybenzoic acid.
Reduction: 4-(2,4-Diaminophenoxy)-3-iodo-5-methoxybenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,4-Dinitrophenoxy)-3-iodo-5-methoxybenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2,4-Dinitrophenoxy)-3-iodo-5-methoxybenzaldehyde involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the iodo and methoxy groups can influence the compound’s binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific biochemical effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupler of oxidative phosphorylation.
4-(2,4-Dinitrophenoxy)benzaldehyde: Shares similar structural features but lacks the iodo and methoxy groups.
Uniqueness
4-(2,4-Dinitrophenoxy)-3-iodo-5-methoxybenzaldehyde is unique due to the presence of the iodo and methoxy groups, which can significantly alter its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
4-(2,4-dinitrophenoxy)-3-iodo-5-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9IN2O7/c1-23-13-5-8(7-18)4-10(15)14(13)24-12-3-2-9(16(19)20)6-11(12)17(21)22/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJMMQAVZMOHQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)I)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9IN2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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